(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-, ethyl ester (9CI)
Description
The compound "(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-, ethyl ester (9CI)" (CAS 1173666-35-7) is a spirocyclic molecule characterized by a fused naphthalene-dioxolane system with a hexahydro backbone and an ethyl ester substituent. Its molecular formula is C₁₆H₂₂O₅, with a molecular weight of 294.34 g/mol .
Properties
IUPAC Name |
ethyl 4'a-methylspiro[1,3-dioxolane-2,5'-2,3,4,6,7,8-hexahydronaphthalene]-1'-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-3-18-14(17)12-6-4-8-15(2)13(12)7-5-9-16(15)19-10-11-20-16/h3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTALDVPYAXMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCC3(C2(CCC1)C)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456323 | |
| Record name | AGN-PC-01A9DW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173664-74-8 | |
| Record name | AGN-PC-01A9DW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-, ethyl ester typically involves the condensation of carbonyl compounds with vicinal diols. This process is often catalyzed by Brönsted or Lewis acids, such as toluenesulfonic acid or zirconium tetrachloride . The reaction conditions usually include refluxing in toluene with continuous water removal using a Dean-Stark apparatus . Industrial production methods may employ similar strategies but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions are common, with nucleophiles like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction can lead to alcohols or hydrocarbons .
Scientific Research Applications
Overview
(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-, ethyl ester (9CI) is a complex organic compound characterized by its unique spiro structure. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and industry.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its spiro configuration allows for the creation of more complex molecules through various chemical reactions, including:
- Cyclization Reactions : Used to form new cyclic compounds.
- Functional Group Transformations : Can undergo oxidation and reduction to introduce or modify functional groups.
This capability makes it valuable in the development of pharmaceuticals and agrochemicals.
Biological Research
In biological contexts, (R)-Spiro[1,3-dioxolane] derivatives have been studied for their interactions with biological pathways. They can act as:
- Probes : To investigate molecular interactions and signaling pathways.
- Potential Therapeutics : Preliminary studies suggest that derivatives may exhibit biological activity relevant to central nervous system functions and other physiological processes.
Material Science
The stability and reactivity of this compound make it suitable for applications in material science:
- Polymer Development : It can be used in synthesizing advanced polymers with unique properties.
- Coatings and Adhesives : Its chemical structure may enhance the performance of coatings and adhesives used in industrial applications.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of (R)-Spiro[1,3-dioxolane] as a precursor for synthesizing bioactive compounds. The research focused on optimizing reaction conditions to improve yield and purity. The findings indicated that variations in temperature and solvent choice significantly influenced the efficiency of the synthesis process.
Another investigation evaluated the biological activity of (R)-Spiro[1,3-dioxolane] derivatives on neuronal cell lines. The results showed promising neuroprotective effects, suggesting potential applications in neuropharmacology. Further studies are needed to elucidate the mechanisms involved.
Mechanism of Action
The mechanism of action for ®-Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-, ethyl ester involves its interaction with various molecular targets. The compound’s reactivity is largely influenced by its functional groups, which can participate in a variety of chemical reactions. For instance, the carboxylic acid group can form hydrogen bonds, while the ester group can undergo hydrolysis . These interactions can affect molecular pathways, potentially leading to biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Spirocarbocycle Derivatives
Methyl Ester Variant
- Compound : Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (CAS 287401-07-4) .
- Key Differences :
- Ester Group : Methyl (vs. ethyl) reduces molecular weight (282.33 g/mol ) and increases polarity.
- Oxo Group : A 6'-oxo substituent introduces a ketone, altering electron distribution and hydrogen-bonding capacity.
- Impact : The methyl ester variant may exhibit lower lipophilicity (logP) compared to the ethyl ester, affecting membrane permeability .
Cyclohexylpropynyl-Substituted Spirocarbocycle
- Compound : (4aS,5S,8aS)-5-(3-cyclohexylprop-2-yn-1-yl)-8a-methylhexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolan]-6(5H)-one .
- Key Differences: Substituent: A cyclohexylpropynyl group replaces the carboxylic acid/ester moiety.
- Impact : Increased steric bulk may hinder binding to flat enzymatic pockets compared to the target compound .
Physicochemical and Pharmacokinetic Properties
Molecular Properties
Key Insights :
Bioactivity and Target Engagement
Similarity Indexing
- Tanimoto Coefficient : Used to quantify structural similarity (e.g., >0.5 indicates significant overlap in Morgan fingerprints) .
- Molecular Networking : Clustering via MS/MS fragmentation (cosine score >0.7) groups compounds with shared substructures, aiding dereplication .
Docking Affinity
- Structural Motif Classes: Grouping by Murcko scaffolds and Tanimoto thresholds (≥0.5) reveals that even minor changes (e.g., ethyl → methyl) alter binding affinities by interacting with distinct residues (e.g., HDAC8 active site) .
Analytical Characterization
Biological Activity
(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-, ethyl ester (9CI) is a complex organic compound characterized by its unique spiro structure. This compound has garnered interest due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific literature.
- Molecular Formula : C16H24O4
- Molecular Weight : 280.36 g/mol
- CAS Number : 1173664-74-8
The compound features a spiro structure that includes a 1,3-dioxolane ring fused to a naphthalene moiety. This unique configuration is believed to contribute significantly to its biological interactions and mechanisms of action.
The biological activity of (R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The spiro structure facilitates unique binding interactions that enhance the compound's efficacy and selectivity in various biological pathways. The detailed mechanism of action remains an area of ongoing research.
Antimicrobial Activity
Recent studies have indicated that compounds with similar dioxolane structures exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the naphthalene moiety may enhance lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy.
Anticancer Properties
Research has suggested that spiro compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. In vitro studies have demonstrated that (R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
Anti-inflammatory Effects
Preliminary findings suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Such activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Research Findings
- Antimicrobial Activity : In a study assessing the antimicrobial properties of dioxolane derivatives, (R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid demonstrated significant inhibition against various pathogens, including Gram-positive and Gram-negative bacteria .
- Anticancer Potential : A recent investigation into the cytotoxic effects of spiro compounds revealed that this compound could reduce viability in several cancer cell lines by inducing apoptosis . The study utilized flow cytometry to analyze cell death pathways.
- Anti-inflammatory Mechanisms : In vitro assays indicated that the compound could lower levels of inflammatory markers in macrophages activated by lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for this spiro compound?
- Methodological Answer : Synthesis of the compound involves multi-step organic reactions, leveraging spiro-annulation strategies. Key steps include:
- Spirocyclization : Use of acid-catalyzed or transition-metal-mediated cyclization to form the spiro[1,3-dioxolane-naphthalene] core .
- Esterification : Ethyl ester formation via coupling reactions (e.g., DCC-mediated acylation) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .
- Characterization :
- NMR Spectroscopy (¹H, ¹³C, DEPT) to confirm stereochemistry and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation (C₁₆H₂₂O₅, MW 294.34) .
- X-ray Crystallography for absolute configuration determination (if crystalline) .
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- Methodological Answer :
Advanced Research Questions
Q. How can non-covalent interactions influence the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Experimental Approaches :
- Kinetic Studies : Monitor reaction rates under varying conditions (solvent polarity, temperature) to identify hydrogen bonding or π-π stacking effects .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify interaction hotspots .
- Case Study : In spiro compound-mediated catalysis, steric effects from the 8'a-methyl group may hinder substrate access, requiring optimization of reaction media (e.g., ionic liquids) .
Q. How to resolve contradictions in stereochemical assignments between experimental and computational data?
- Methodological Answer :
- Comparative Analysis :
Experimental Data : Use NOESY NMR to detect spatial proximity of protons (e.g., 8'a-methyl to adjacent hydrogens) .
Computational Data : Perform molecular dynamics (MD) simulations (e.g., AMBER) to predict stable conformers .
- Resolution Framework : Apply the "Cahn-Ingold-Prelog" priority rules to reconcile discrepancies, prioritizing experimental crystallographic data when available .
Q. What experimental design principles apply to pharmacological activity studies?
- Methodological Answer :
- In Vitro Assays :
- Dose-Response Curves : Test cytotoxicity (MTT assay) across concentrations (1–100 µM) in cell lines .
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin inhibition) with positive controls .
- Statistical Design : Randomized block design (4 replicates, 5 plants/group) to minimize batch effects, as demonstrated in analogous phytochemical studies .
Q. How to investigate mechanistic pathways in spiro compound-mediated reactions?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹³C or ²H labels at critical positions (e.g., ester carbonyl) to track bond cleavage/formation via NMR .
- Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate and characterize reactive intermediates during catalysis .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to identify rate-determining steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
